molecular formula C9H9NO5 B8323116 Ethyl 5-hydroxy-2-nitrobenzoate

Ethyl 5-hydroxy-2-nitrobenzoate

Cat. No.: B8323116
M. Wt: 211.17 g/mol
InChI Key: JKWKMZCUNAMHFI-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-nitrobenzoate is an aromatic ester featuring a benzene ring substituted with a hydroxyl (-OH) group at the 5th position and a nitro (-NO₂) group at the 2nd position, with an ethyl ester moiety at the carboxylic acid position. This compound is structurally related to nitrobenzoic acid derivatives and serves as a key intermediate in pharmaceutical and organic synthesis. Its reactivity and physicochemical properties are influenced by the electron-withdrawing nitro group and the hydrogen-bonding hydroxyl group, which also affect its crystalline packing and solubility .

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

ethyl 5-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,11H,2H2,1H3

InChI Key

JKWKMZCUNAMHFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 5-hydroxy-2-nitrobenzoate belongs to a family of nitrobenzoate esters. Key structural analogs include:

  • Ethyl 4-nitrobenzoate : Lacks the hydroxyl group, with a nitro group at the 4th position.
  • Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate : Contains additional chlorine at the 5th position and nitro at the 3rd position.
  • 2-Nitrobenzoic acid (2NBA) : The parent carboxylic acid without the ethyl ester or hydroxyl group.
Table 1: Structural and Functional Group Comparison
Compound Substituents Molecular Formula Key Functional Features
This compound 5-OH, 2-NO₂ C₉H₉NO₅ Hydroxyl for H-bonding, nitro for electron withdrawal
Ethyl 4-nitrobenzoate 4-NO₂ C₉H₉NO₄ Only nitro group; no H-bonding capacity
Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate 5-Cl, 2-OH, 3-NO₂ C₉H₈ClNO₅ Chloro adds steric bulk and lipophilicity
2-Nitrobenzoic acid (2NBA) 2-NO₂, -COOH C₇H₅NO₄ Carboxylic acid for higher acidity

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound facilitates intermolecular hydrogen bonding (as seen in ), reducing solubility in non-polar solvents compared to Ethyl 4-nitrobenzoate .
  • Crystallinity : Hydrogen bonding networks (O-H⋯O) stabilize the crystal lattice, as demonstrated in X-ray studies of related compounds .
  • Stability : The nitro group may render the compound sensitive to reducing conditions, a trait shared with other nitroaromatics.

Key Research Findings

  • Positional Effects : The 2-nitro substitution in this compound vs. 4-nitro in Ethyl 4-nitrobenzoate alters electronic distribution, impacting reactivity in electrophilic substitutions.
  • Hydrogen Bonding : The hydroxyl group enables stable crystal packing, as observed in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, which forms O-H⋯O bonds .
  • Functional Group Trade-offs : Chlorine in Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate enhances lipophilicity but complicates synthesis compared to hydroxylated analogs .

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